{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
Overview
Description
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a useful research compound. Its molecular formula is C11H6F3N3O and its molecular weight is 253.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile and its derivatives have been a focus in synthetic chemistry. For instance, Yang et al. (2007) explored synthesizing difluoromethylene-containing 1,2,4-oxadiazole compounds, including derivatives in acetonitrile solutions (Yang et al., 2007). Similarly, Sağırlı and Dürüst (2018) reported on the reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to acetonitriles and alkanes through a novel decyanation pathway (Sağırlı & Dürüst, 2018).
Fluorination Processes
The process of fluorination, particularly in the context of 1,2,4-oxadiazole derivatives, is another area of study. Stephens and Blake (2004) investigated the C-4 fluorination of a series of 3,5-diarylisoxazoles using Selectfluor®, which involves acetonitrile as a solvent (Stephens & Blake, 2004).
Stability and Degradation Studies
The stability and degradation kinetics of 1,2,4-oxadiazole derivatives have been studied to guide the design of stable drug products. Hartley et al. (2012) examined the stability of a 1,2,4-oxadiazole derivative, BMS-708163, in acetonitrile-water mixtures, revealing insights into its degradation mechanism and the conditions for stability (Hartley et al., 2012).
Antitumor and Antimicrobial Properties
Compounds containing the 1,2,4-oxadiazole moiety have also been explored for their potential antitumor and antimicrobial properties. Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, exhibiting activity against cancer cell lines (Zhang et al., 2005). Parikh and Joshi (2014) synthesized derivatives with antimicrobial properties, indicating the importance of fluorine atoms in enhancing these properties (Parikh & Joshi, 2014).
Photoinduced Molecular Rearrangements
The photoinduced molecular rearrangements of oxadiazoles have been a subject of study, with implications for understanding the mechanisms of such transformations. Buscemi et al. (2001) investigated the ring-photoisomerization of 3-amino-5-phenyl-1,2,4-oxadiazoles into 1,3,4-oxadiazoles, highlighting the role of bases in these reactions (Buscemi et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the presence of the trifluoromethyl group can significantly influence the interaction of a compound with its targets . The trifluoromethyl group can form charge-transfer and/or hydrogen bond interactions with the target, which can influence the compound’s activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For instance, some compounds with a trifluoromethyl group have been found to affect the mitophagy signaling pathway .
Pharmacokinetics
For instance, the trifluoromethyl group can enhance the lipophilicity of a compound, which can influence its absorption and distribution .
Result of Action
Compounds with similar structures have been found to exhibit various effects, such as antioxidant activity and cytotoxicity .
Biochemical Analysis
Biochemical Properties
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani . Additionally, it has demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . The interactions of this compound with these biomolecules are primarily based on its ability to inhibit the growth and proliferation of these pathogens.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines, thereby inhibiting their growth . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with specific biomolecules, leading to enzyme inhibition or activation . For example, the trifluoromethyl group in the compound enhances its binding affinity to target enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can either be excreted or further metabolized. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)18-17-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOBCHNCMFOFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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